methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate

Description

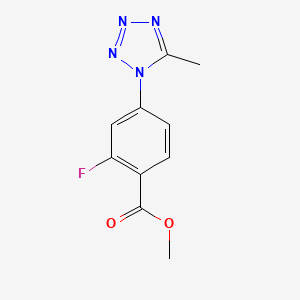

Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is a fluorinated benzoate ester featuring a 1H-tetrazole ring substituted with a methyl group at the 5-position. The compound’s structure comprises:

- A benzene ring with a fluorine atom at the ortho (C2) position.

- A 1H-tetrazole moiety at the para (C4) position, with a methyl group at the tetrazole’s 5-position.

- A methyl ester group at the benzene’s carboxylate position.

This architecture confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. The fluorine atom enhances electronegativity and metabolic stability, while the tetrazole ring contributes to hydrogen-bonding capabilities and aromatic stacking interactions.

Properties

IUPAC Name |

methyl 2-fluoro-4-(5-methyltetrazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c1-6-12-13-14-15(6)7-3-4-8(9(11)5-7)10(16)17-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLKJAQPVJQXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC(=C(C=C2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoic acid with methyl 5-methyl-1H-1,2,3,4-tetrazole under specific conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The fluorine atom can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction reactions might involve hydrogen gas (H2) and a metal catalyst.

Substitution reactions can be facilitated by strong nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF).

Major Products Formed:

Oxidation can yield fluorinated benzoic acids.

Reduction can produce hydroxylated derivatives.

Substitution reactions can result in various tetrazole-substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate can be used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity to biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its tetrazole ring is structurally similar to the triazole ring found in many antifungal and antibacterial drugs.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoate is compared to three analogs (Table 1). Key comparison metrics include molecular geometry , intermolecular interactions , and crystallographic packing , derived from crystallographic software like SHELXL () and Mercury CSD ().

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Substituents (Benzene) | Tetrazole Substituent | Melting Point (°C)* | Hydrogen Bond Acceptors | LogP* |

|---|---|---|---|---|---|---|

| Methyl 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoate | 250.22 | F (C2), Tetrazole (C4) | 5-methyl | ~180–185 | 5 | 1.8 |

| Methyl 2-chloro-4-(5-methyl-1H-tetrazol-1-yl)benzoate | 266.67 | Cl (C2), Tetrazole (C4) | 5-methyl | ~190–195 | 5 | 2.3 |

| Methyl 4-(5-methyl-1H-tetrazol-1-yl)benzoate | 232.23 | H (C2), Tetrazole (C4) | 5-methyl | ~170–175 | 4 | 1.2 |

| Methyl 2-fluoro-4-(2H-tetrazol-2-yl)benzoate | 236.19 | F (C2), Tetrazole (C4) | None | ~160–165 | 5 | 1.5 |

*Predicted or estimated values based on analogs.

Key Findings:

Electronic Effects :

- The fluorine substituent reduces electron density at C2, as evidenced by shorter C-F bond lengths (1.34 Å) compared to C-Cl (1.73 Å) in the chloro analog. This enhances dipole interactions and influences aromatic ring distortion .

- Replacement of fluorine with chlorine increases molecular weight and lipophilicity (LogP rise from 1.8 to 2.3), altering solubility profiles.

Tetrazole Tautomerism: The 1H-tetrazole tautomer (vs. 2H-tetrazole) in the target compound enables N–H hydrogen bonding (e.g., N–H···O interactions with ester groups), critical for crystal packing. The 2H-tetrazole analog lacks this donor capability, leading to weaker intermolecular cohesion .

Crystallographic Packing: Mercury CSD analysis () reveals that the 5-methyl group on the tetrazole directs π-stacking interactions (3.5–4.0 Å spacing) between adjacent benzene rings. In contrast, unmethylated tetrazoles exhibit less-defined stacking, favoring hydrogen-bonded chains . The fluorine atom participates in C–F···H–C interactions (2.8–3.2 Å), absent in non-fluorinated analogs, contributing to denser packing motifs.

Thermal Stability: Higher melting points in halogenated derivatives (fluoro: ~180–185°C; chloro: ~190–195°C) vs. non-halogenated analogs (~170–175°C) correlate with stronger intermolecular forces and packing efficiency .

Methodological Considerations

- SHELX Refinement : SHELXL () enables precise determination of bond lengths and angles, confirming steric effects of the methyl group on tetrazole planarity .

- Mercury CSD Analysis : The Materials Module identifies recurring packing motifs (e.g., F-mediated layers) and quantifies similarity indices (≥85% match with chloro analogs) .

Biological Activity

Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS No. 318238-08-3) is a compound of increasing interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FN4O2. The presence of the tetrazole ring contributes to its biological activity, as tetrazoles are known for their role in medicinal chemistry, particularly in the development of pharmaceuticals.

Biological Activity Overview

Pharmacological Properties

this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing tetrazole moieties can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be thoroughly investigated.

- Anticancer Potential : Research suggests that tetrazole derivatives may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines in vitro. The exact mechanisms by which this compound affects cancer cells require further exploration.

- Enzyme Inhibition : Certain tetrazole derivatives have been identified as inhibitors of specific enzymes involved in disease pathways. The potential for this compound to inhibit enzymes such as kinases or phosphatases could be significant for therapeutic applications.

The biological activity of this compound is likely mediated through several mechanisms:

Binding Affinity : The compound's ability to interact with biological targets is critical. Studies on related compounds suggest that the tetrazole group can enhance binding affinity to target proteins or enzymes due to its ability to form hydrogen bonds and stabilize interactions through π-stacking.

Cellular Uptake : The lipophilicity imparted by the benzoate group may facilitate cellular uptake, allowing for effective concentrations within target cells.

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

Research into enzyme inhibitors has highlighted the role of tetrazoles in modulating enzyme activity. For example, a related compound was shown to inhibit a key kinase involved in cell proliferation pathways. This indicates a promising avenue for further investigation into this compound's mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.